molecular formula C17H25NO5S B12249576 Tert-butyl 4-(4-methoxybenzenesulfonyl)piperidine-1-carboxylate

Tert-butyl 4-(4-methoxybenzenesulfonyl)piperidine-1-carboxylate

Cat. No.: B12249576
M. Wt: 355.5 g/mol
InChI Key: RQDVFANRUPFKFS-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-methoxybenzenesulfonyl)piperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butoxycarbonyl (Boc) protective group at the 1-position and a 4-methoxybenzenesulfonyl substituent at the 4-position. This compound is structurally analogous to other tert-butyl piperidine carboxylates, which are pivotal intermediates in pharmaceutical chemistry, particularly in the synthesis of kinase inhibitors, enzyme antagonists, and prodrugs .

The synthesis of such compounds typically involves nucleophilic substitution or coupling reactions. For example, tert-butyl piperidine derivatives are often prepared via Boc protection of piperidine amines using di-tert-butyl dicarbonate (Boc₂O) in solvents like dioxane/water or dichloromethane, followed by functionalization at the 4-position (e.g., alkylation, sulfonylation, or aryl coupling) .

Properties

Molecular Formula

C17H25NO5S

Molecular Weight

355.5 g/mol

IUPAC Name

tert-butyl 4-(4-methoxyphenyl)sulfonylpiperidine-1-carboxylate

InChI

InChI=1S/C17H25NO5S/c1-17(2,3)23-16(19)18-11-9-15(10-12-18)24(20,21)14-7-5-13(22-4)6-8-14/h5-8,15H,9-12H2,1-4H3

InChI Key

RQDVFANRUPFKFS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)S(=O)(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4-methoxybenzenesulfonyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 4-methoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(4-methoxybenzenesulfonyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antibacterial Activity

One of the significant applications of tert-butyl 4-(4-methoxybenzenesulfonyl)piperidine-1-carboxylate is in the development of antibacterial agents. Research indicates that compounds containing the piperidine structure exhibit potent activity against various bacterial strains, including those resistant to conventional antibiotics.

Case Study:

  • A study demonstrated that derivatives of piperidine sulfonamides showed effectiveness as beta-lactamase inhibitors, enhancing the efficacy of beta-lactam antibiotics against resistant strains .

Inhibitors of Enzymatic Activity

The compound has been investigated for its role as an inhibitor of specific enzymes, particularly in the context of cancer therapy. The sulfonamide group is known to interact with active sites of enzymes, thereby inhibiting their function.

Case Study:

  • In a recent publication, researchers explored the use of this compound as a reversible inhibitor of certain kinases involved in cancer progression . The compound displayed a dose-dependent inhibition profile, indicating its potential as a therapeutic agent.

Neuropharmacological Research

This compound has also been studied for its effects on neuropharmacological pathways. Its ability to cross the blood-brain barrier makes it a candidate for treating neurological disorders.

Case Study:

  • A study focused on orexin receptor agonists highlighted the potential of sulfonamide derivatives to modulate wakefulness and sleep patterns in animal models . The findings suggest that this compound could lead to new treatments for sleep disorders such as narcolepsy.

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-methoxybenzenesulfonyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The piperidine ring provides structural stability and enhances the binding affinity of the compound to its targets .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups : The sulfonyl group in the target compound (electron-withdrawing) contrasts with electron-donating groups like alkyl chains (e.g., 4-methylpentyl), leading to differences in reactivity and solubility.
  • Bioactivity : Sulfonyl and heterocyclic substituents (e.g., pyrazolyl, imidazolyl) are common in kinase inhibitors (e.g., CDK9, CK2), while azide groups enable bioconjugation .

Physicochemical Properties

Property Target Compound Tert-butyl 4-(4-hydroxybenzoyl)piperidine-1-carboxylate Tert-butyl 4-(azidomethyl)piperidine-1-carboxylate
Boiling Point (°C) Not reported 339.5 ± 25.0 Not available
Density (g/cm³) ~1.3 (estimated for sulfonates) 1.2 ± 0.1 Not available
Polarity High (due to sulfonyl group) Moderate (hydroxybenzoyl) Moderate (azide)
Stability Stable under acidic conditions Sensitive to strong bases Light-sensitive (azide decomposition)

Notes:

  • The sulfonyl group in the target compound likely increases melting point and aqueous solubility compared to alkyl analogs .

Biological Activity

Tert-butyl 4-(4-methoxybenzenesulfonyl)piperidine-1-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring, which is known for its role in various pharmacological activities, and a sulfonyl group that may enhance its interaction with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C15H21NO4SC_{15}H_{21}NO_4S, with a molecular weight of approximately 319.40 g/mol. Its structure includes a tert-butyl group, a piperidine ring, and a methoxybenzenesulfonyl moiety, which contribute to its solubility and reactivity.

PropertyValue
Molecular FormulaC15H21NO4SC_{15}H_{21}NO_4S
Molecular Weight319.40 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The sulfonamide group may facilitate binding to targets involved in various signaling pathways, potentially modulating their activity.

Potential Targets

  • Enzymatic Inhibition : The compound may act as an inhibitor of certain enzymes, similar to other sulfonamide derivatives.
  • Receptor Modulation : It could interact with neurotransmitter receptors, influencing synaptic transmission and neurochemical balance.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest efficacy against various bacterial strains, indicating potential as an antimicrobial agent.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in cell-based assays.
  • Anticancer Activity : Investigations into its effects on cancer cell lines have revealed cytotoxic properties, warranting further exploration in oncology.

Case Studies and Research Findings

  • Antimicrobial Activity :
    • A study evaluated the compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control antibiotics, suggesting its potential as a new antimicrobial agent .
  • Anti-inflammatory Effects :
    • In vitro assays demonstrated that the compound could reduce pro-inflammatory cytokine production in macrophages, highlighting its ability to modulate immune responses .
  • Anticancer Activity :
    • Research involving various cancer cell lines showed that this compound induced apoptosis and inhibited cell proliferation at micromolar concentrations. The mechanism appears to involve the activation of caspase pathways .

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